4,6-Dichloroisatin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4,6-dicloro-1H-indol-2,3-diona típicamente involucra la cloración de derivados de indol. Un método común es la síntesis de indol de Fischer, que involucra la reacción de fenilhidrazina con ciclohexanona en presencia de un catalizador ácido . Las condiciones de reacción a menudo incluyen reflujo en ácido metanosulfónico (MsOH) bajo metanol (MeOH) para producir el derivado de indol deseado .

Métodos de producción industrial

Los métodos de producción industrial para 4,6-dicloro-1H-indol-2,3-diona no están bien documentados en la literatura. La síntesis a gran escala probablemente involucraría condiciones de reacción similares a los métodos de laboratorio, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

4,6-dicloro-1H-indol-2,3-diona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de indol.

Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir con otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el hidruro de aluminio y litio (LiAlH4). Las condiciones de reacción varían dependiendo del producto deseado, pero a menudo involucran temperaturas controladas y solventes específicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados de indol clorados, mientras que las reacciones de sustitución pueden producir una amplia gama de indoles funcionalizados.

Aplicaciones Científicas De Investigación

4,6-dicloro-1H-indol-2,3-diona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar derivados de indol más complejos.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 4,6-dicloro-1H-indol-2,3-diona involucra su interacción con objetivos moleculares y vías en sistemas biológicos. La estructura del anillo de indol le permite unirse con alta afinidad a múltiples receptores, influyendo en varios procesos biológicos . Las vías y los objetivos exactos dependen del derivado específico y su aplicación.

Comparación Con Compuestos Similares

Compuestos similares

- 5,7-Dicloro isatina

- 5-Nitro isatina

- 5,7-Dibromo isatina

- 5-Bromo isatina

Singularidad

4,6-dicloro-1H-indol-2,3-diona es único debido a su patrón de cloración específico, que confiere propiedades químicas y reactividad distintas en comparación con otros derivados de indol . Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria.

Actividad Biológica

4,6-Dichloroisatin is a derivative of isatin, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent studies.

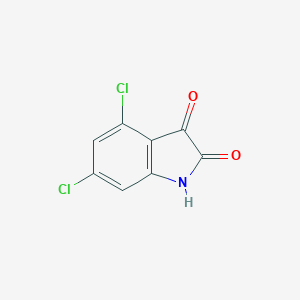

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 229.03 g/mol

The presence of chlorine atoms at the 4 and 6 positions significantly influences its reactivity and biological properties compared to other isatin derivatives.

Anticancer Activity

Recent studies indicate that this compound exhibits notable anticancer properties. Its efficacy has been evaluated against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested :

- K562 (human leukemia)

- HepG2 (human hepatoma)

- HT-29 (human colon cancer)

- IC Values : The inhibitory concentration values for this compound are summarized in Table 1:

| Cell Line | IC (µM) |

|---|---|

| K562 | 1.75 |

| HepG2 | 3.20 |

| HT-29 | 4.17 |

These results indicate that this compound has a strong cytotoxic effect on these cancer cells, with lower toxicity towards normal cells.

- Mechanism of Action :

- The compound induces apoptosis in K562 cells, characterized by morphological changes such as cell shrinkage and membrane blebbing.

- It decreases the levels of anti-apoptotic proteins like Bcl-2 and promotes DNA fragmentation, suggesting a robust apoptotic pathway activation.

Case Studies

A study conducted by Nagarsenkar et al. demonstrated that treatment with this compound leads to a time-dependent increase in apoptosis among K562 cells, with significant effects observed at higher concentrations (10 µM) over extended periods (up to 48 hours) .

Antimicrobial Activity

This compound also shows promising antimicrobial properties against various bacterial strains:

-

Bacterial Strains Tested :

- Gram-positive : Staphylococcus aureus

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

-

Antimicrobial Efficacy :

- The compound displayed significant antibacterial activity when compared to standard antibiotics like sulfamethoxazole and trimethoprim.

- Minimum inhibitory concentration (MIC) values were determined through standard disc diffusion methods.

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for other potential therapeutic effects:

Propiedades

IUPAC Name |

4,6-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCVHJCZBIYRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291058 | |

| Record name | 4,6-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-15-4 | |

| Record name | 4,6-Dichloro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18711-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72897 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18711-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.